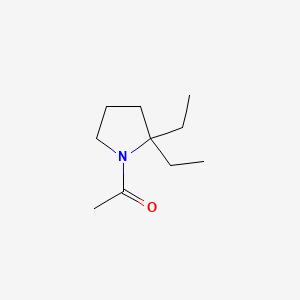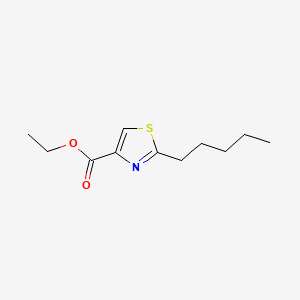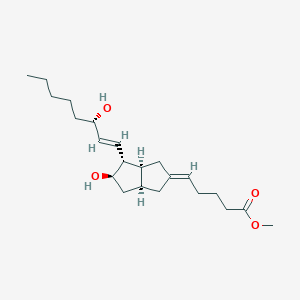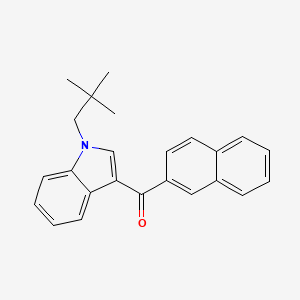
JWH 018 2'-naphthyl-N-(2,2-dimethylpropyl) isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid. It is a derivative of JWH 018, a compound known for its potent activation of the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. This compound is structurally distinct from JWH 018 by having the naphthyl group attached at the 2’ position and a 2,2-dimethylpropyl chain instead of a pentyl chain .
Scientific Research Applications
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.
Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into the endocannabinoid system.
Medicine: Research is conducted to understand its potential therapeutic effects and adverse effects, particularly in relation to its psychoactive properties.
Industry: It is used in the development of new synthetic cannabinoids and related compounds for various applications .
Mechanism of Action
Target of Action
The primary targets of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . The compound’s interaction with these receptors mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol.
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors, JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer triggers various downstream effects. These include the inhibition of adenylate cyclase activity, modulation of ion channels, and activation of mitogen-activated protein kinases
Result of Action
The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, neurotransmitter release, and neuronal excitability . The specific effects can vary depending on the tissue and cell type, as well as the physiological context.
Biochemical Analysis
Biochemical Properties
The JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system in the body . The nature of these interactions is through binding to these receptors, leading to their activation .
Cellular Effects
The JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer, through its interaction with the CB1 and CB2 receptors, can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer exerts its effects at the molecular level through binding interactions with the CB1 and CB2 receptors . This binding leads to the activation of these receptors, which can result in changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer involves several steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with 2-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 2,2-Dimethylpropyl Chain: The final step involves the alkylation of the indole nitrogen with 2,2-dimethylpropyl bromide under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer can undergo oxidation reactions, particularly at the indole nitrogen and the naphthyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the naphthoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2,2-dimethylpropyl chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the indole nitrogen can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group results in the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various alkylated or arylated derivatives.
Comparison with Similar Compounds
Similar Compounds
JWH 018: The parent compound with a pentyl chain instead of a 2,2-dimethylpropyl chain.
JWH 073: Similar structure but with a butyl chain.
AM-2201: A fluorinated derivative of JWH 018.
CP 47,497: A different class of synthetic cannabinoid with a cyclohexylphenol structure
Uniqueness
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and activities at cannabinoid receptors compared to its analogs.
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(20-10-6-7-11-22(20)25)23(26)19-13-12-17-8-4-5-9-18(17)14-19/h4-15H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLMOLQJCGJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017301 |
Source


|
| Record name | JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869954-38-0 |
Source


|
| Record name | JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
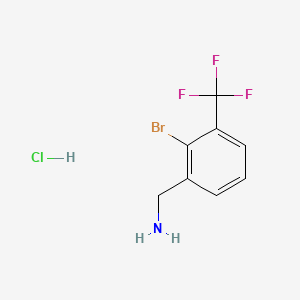


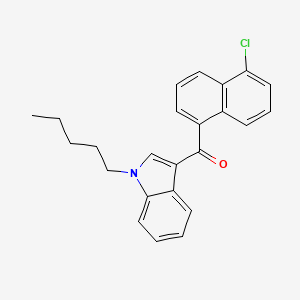
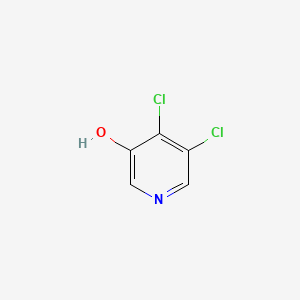
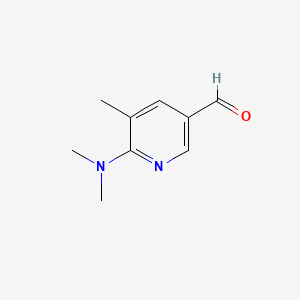
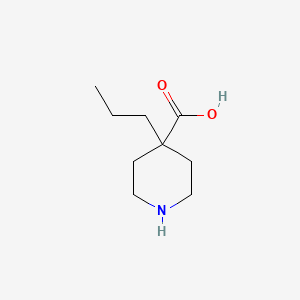
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
